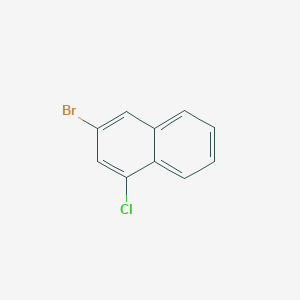
3-Bromo-1-chloronaphthalene
Overview
Description
3-Bromo-1-chloronaphthalene is a chemical compound that belongs to the naphthalene family of organic compounds. It has a molecular formula of C10H6BrCl .
Synthesis Analysis
A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile also has been synthesised from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .Molecular Structure Analysis
The this compound molecule contains a total of 19 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s) and 1 ten-membered ring(s) .Chemical Reactions Analysis
The reaction mixture was added saturated Na2SO3 solution (100 mL), stirred for 15 mins, and then extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give a residue .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.51 g/mol. The color is a white solid, with a melting point of 87-88 °C and a boiling point of 150-160 °C (Press: 5-6 Torr). The storage condition is sealed in dry, room temperature. The density is 1.592±0.06 g/cm3 (Predicted) .Scientific Research Applications
Non-covalent Anion Structures and Reactivity
The investigation of non-covalent anion structures formed through the dissociative electron attachment (DEA) to halonaphthalene molecules, including 1-chloronaphthalene, reveals significant insights into the reactivity of these compounds. The formation of anionic structures with non-covalent H–Hal–H bonds indicates a potential for high reactivity, promising for the synthesis of self-assembling hydrocarbon nanomembranes (Асфандиаров et al., 2022).
Solubility and Phase Behavior Studies
Research on the solubility of bromoderivatives in halonaphthalene solvents, such as 1-chloronaphthalene, at varying temperatures provides foundational knowledge for the solubility and phase behavior of halogenated organic compounds. These studies are crucial for understanding the interactions and stability of these compounds in different environments (Semenov et al., 2010).
Photophysical Properties and Heavy-Atom Effects
The photophysical study of halonaphthalene derivatives has demonstrated the impact of internal and external heavy-atom effects on the phosphorescence of arenes. This research contributes to our understanding of how halonaphthalenes, including those related to 3-Bromo-1-chloronaphthalene, influence luminescence properties, potentially guiding the development of new photoluminescent materials (Elbjeirami et al., 2007).
Thermal Degradation and Environmental Implications
The study of thermal degradation processes of halogenated hydrocarbons, including bromonaphthalene derivatives, sheds light on the formation of hazardous byproducts such as dioxins. Understanding these mechanisms is vital for addressing environmental concerns associated with the disposal and incineration of materials containing halogenated compounds (Evans & Dellinger, 2003).
Enhancing Device Efficiency with Solvent Mixtures
In the field of polymer photovoltaics, the use of solvent mixtures, including 1-chloronaphthalene, for preparing polymer films has been shown to improve device efficiency. This research highlights the importance of solvent properties in the self-organization of polymer chains, paving the way for advancements in photovoltaic device performance (Chen, Tseng, & Ko, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-1-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDAEVSXKYYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634687 | |
| Record name | 3-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325956-47-6 | |
| Record name | 3-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
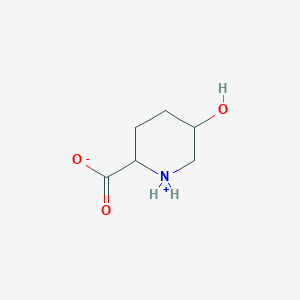
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
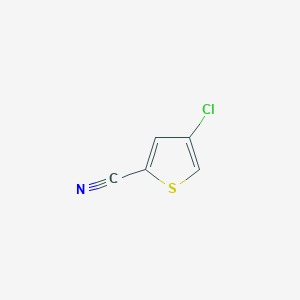

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
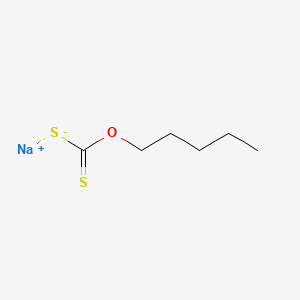
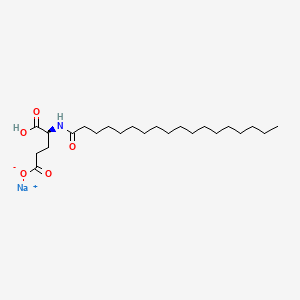
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)

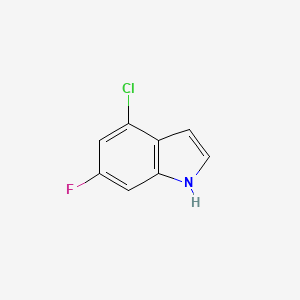
![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)
